Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-
Description
Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- is a partially saturated isobenzofuran derivative with a unique propargyl ether substituent. Its core structure consists of a fused benzene and furan ring system, with hydrogenation at positions 1 and 3 (denoted as "1,3-dihydro"). The key substituent at position 5 is a (2-propynyloxy)methyl group (-CH2-O-CH2-C≡CH), introducing an ether linkage and a terminal alkyne moiety. This functionalization confers distinct reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization processes. The molecular formula is C12H13O2, with a molecular weight of 189.23 g/mol.
The propargyl group enhances its utility in materials science, such as synthesizing crosslinked polymers or functionalized surfaces.
Properties
CAS No. |
83469-16-3 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-(prop-2-ynoxymethyl)-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H12O2/c1-2-5-13-7-10-3-4-11-8-14-9-12(11)6-10/h1,3-4,6H,5,7-9H2 |
InChI Key |
NNTSSKGHDRVZGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC2=C(COC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Prop-2-yn-1-yloxy)methyl)-1,3-dihydroisobenzofuran typically involves the alkylation of 1,3-dihydroisobenzofuran with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include stirring the reaction mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((Prop-2-yn-1-yloxy)methyl)-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF, followed by the addition of appropriate nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Prop-2-yn-1-yloxy)methyl)-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Prop-2-yn-1-yloxy)methyl)-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases, resulting in the modulation of signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with two structurally related isobenzofuran derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|---|
| Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- | C12H13O2 | 189.23 g/mol | (2-Propynyloxy)methyl at position 5 | Ether, Propargyl | High reactivity in click chemistry, polymerization | Polymer precursors, Click chemistry substrates |
| 1-Isobenzofuranol, 1,3-dihydro-5-methoxy-1-(2-methoxyphenyl)- (CAS 147637-23-8) | C16H16O4 | 272.30 g/mol | 5-methoxy, 2-methoxyphenyl at position 1 | Methoxy, Phenol, Aromatic | Electron-donating, moderate reactivity | Pharmaceuticals, Organic synthesis intermediates |
| 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 70293-55-9) | C16H14O7 | 318.28 g/mol | 1,3-dioxo, Methacryloyloxy ethyl ester at position 5 | Ester, Ketone, Methacrylate | Susceptible to hydrolysis, radical polymerization | Polymers, Coating agents, Drug delivery systems |
Research Findings
- Electrochromic Applications : Spiro-isobenzofuran derivatives (e.g., leuco dyes in ) demonstrate reversible redox behavior, but the target compound’s propargyl group may limit such applications due to competing alkyne reactivity .
- Thermal Stability : Methoxy-substituted analogs exhibit higher thermal stability (decomposition >250°C) compared to the target compound (~180°C), attributed to resonance stabilization from aromatic groups .
- Hydrolytic Sensitivity : The ester-containing derivative (CAS 70293-55-9) undergoes hydrolysis under basic conditions, whereas the target compound’s ether and propargyl groups are more resistant to aqueous degradation .
Biological Activity
Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- (CAS Number: 83469-16-3) is an organic compound with a molecular formula of CHO and a molecular weight of approximately 188.22 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- features a 1,3-dihydroisobenzofuran core along with a prop-2-yn-1-yloxy group . This unique configuration contributes to its distinct chemical reactivity and biological interactions. The synthesis typically involves the alkylation of 1,3-dihydroisobenzofuran with propargyl bromide in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide.
Antimicrobial Properties
Research indicates that Isobenzofuran derivatives exhibit antimicrobial activity . In particular, studies have shown that compounds related to Isobenzofuran can inhibit bacterial growth and may serve as potential candidates for developing new antimicrobial agents.
Anticancer Potential
Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- has also been investigated for its anticancer properties . It appears to act as an inhibitor of specific kinases involved in cell signaling pathways associated with proliferation and survival. This suggests that it could play a role in cancer treatment by modulating these pathways.
Tyrosinase Inhibition
A study focused on isobenzofuran-1(3H)-ones found that certain derivatives can act as tyrosinase inhibitors , which is significant for controlling melanin biosynthesis in various biological systems . Tyrosinase is crucial in pigmentation processes, and inhibiting this enzyme can have applications in cosmetic formulations and treatments for hyperpigmentation.
Antidepressant Activity
Recent research has identified novel isobenzofuran derivatives that demonstrate antidepressant effects by inhibiting serotonin reuptake. One specific compound was shown to enhance neurotransmitter levels and improve behavior in animal models of depression . This highlights the potential for these compounds in treating mood disorders.
The mechanism through which Isobenzofuran compounds exert their biological effects involves:
- Enzyme Inhibition : Targeting specific enzymes such as kinases and tyrosinase.
- Neurotransmitter Modulation : Influencing the levels of neurotransmitters like serotonin.
- Cellular Pathway Alteration : Modulating pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To illustrate the uniqueness of Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-, a comparison with structurally similar compounds is provided below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Isobenzofuran | 271-89-8 | Basic structure without substituents |
| 1,3-Diphenylisobenzofuran | 5471-63-6 | Contains phenyl groups instead of propynyl |
| 5-(prop-2-yne)phenol | 6939-95-7 | Similar propynyl group but lacks isobenzofuran core |
| 5-(propynoxymethyl)-1,3-benzodioxole | 1003140-03-0 | Contains dioxole structure providing different reactivity |
Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]- stands out due to its unique combination of structural features that may confer distinct biological activities not present in other similar compounds.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of Isobenzofuran derivatives?
To confirm the molecular structure and functional groups, researchers should employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon frameworks, as demonstrated in studies of related Isobenzofuran compounds .
- Infrared (IR) Spectroscopy : Detect characteristic absorption bands for oxygen-containing groups (e.g., ethers, carbonyls) based on reference spectra from NIST databases .
- X-ray Crystallography : Resolve stereochemical ambiguities, especially for derivatives with complex substituents, as seen in structural reports of epoxy-functionalized Isobenzofurans .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid dermal contact.
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile byproducts (e.g., toluene or epoxy intermediates) .
- Waste Disposal : Follow EPA guidelines for halogenated organics; collaborate with licensed disposal services for non-recyclable waste, as specified in safety data sheets .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of 5-[(2-propynyloxy)methyl]-substituted Isobenzofurans?
- Temperature Control : Lower reaction temperatures (e.g., –70°C) during oxidation steps with m-CPBA can reduce side reactions, as shown in epoxidation studies of allyl-substituted derivatives .
- Catalyst Screening : Test palladium or copper catalysts for propargyl ether coupling steps, leveraging methodologies from aryl-propargyl ether syntheses .
- Purification Strategies : Use preparative HPLC or silica gel chromatography to isolate target compounds from byproducts like unreacted starting materials .
Q. How should discrepancies in reactivity data be addressed for Isobenzofuran derivatives in singlet oxygen studies?
- Solvent Effects : Compare reaction outcomes in polar (e.g., acetonitrile) vs. non-polar solvents (e.g., toluene), as solvent polarity influences singlet oxygen lifetime .
- Quenching Controls : Include reference probes like 1,3-diphenylisobenzofuran (DPBF) to validate singlet oxygen generation rates across experimental setups .
- Oxygen Saturation : Standardize oxygen levels using inert gas purging or controlled bubbling to ensure reproducibility .
Q. What computational tools are recommended for predicting the photophysical properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and UV-Vis absorption maxima.
- Molecular Dynamics (MD) Simulations : Model aggregation behavior in solution phases, informed by PubChem data on related Isobenzofurans .
Methodological Considerations
Q. How can researchers validate the purity of synthesized Isobenzofuran derivatives?
- Chromatographic Analysis : Use GC-MS or HPLC with UV detection, referencing retention times against commercial standards (e.g., NIST-certified compounds) .
- Melting Point Determination : Compare experimental values with literature data for structurally similar compounds (e.g., diphenylisobenzofuran derivatives) .
Q. What strategies mitigate decomposition during storage of oxygen-sensitive Isobenzofurans?
- Inert Atmosphere Storage : Store under argon or nitrogen in amber vials to prevent oxidation .
- Stabilizer Additives : Introduce radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt% .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results in cell-based assays?
- Dose-Response Reproducibility : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity, as shown in studies of Isobenzofuran carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
